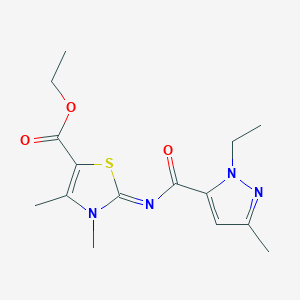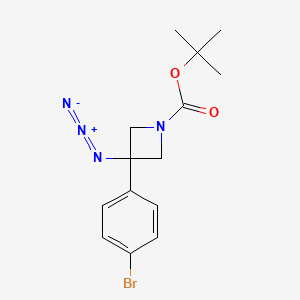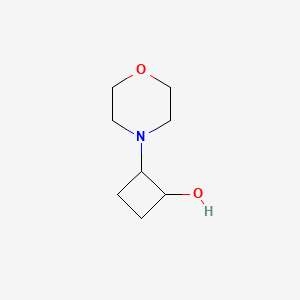![molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1](/img/structure/B2846653.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is an organic compound characterized by its fused heterocyclic structure that includes pyridine and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:
Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.
Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:
Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.
Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced compounds with altered electronic properties.
Substitution: Reactions where substituents on the pyrrole or pyridine ring are replaced by other functional groups using electrophilic or nucleophilic reagents.
Addition Reactions: Can occur at the double bonds present in the structure, particularly using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen with catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalysts.
Substitution: Electrophiles like bromine, chlorine, and nucleophiles such as amines or alcohols.
Major Products: Oxidized or reduced derivatives, various substituted compounds depending on the reaction conditions.
Applications De Recherche Scientifique
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- finds use in multiple scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.
Biology: Research on enzyme inhibitors and receptor modulators, contributing to understanding biochemical pathways.
Medicine: Potential therapeutic applications in designing drugs for treating conditions like cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in material science for developing advanced polymers and electronic materials due to its stable structure and electronic properties.
Mécanisme D'action
The mechanism of action depends largely on its specific application:
Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.
Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.
Comparaison Avec Des Composés Similaires
Compared to other fused heterocyclic compounds:
Uniqueness: The specific arrangement and electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- provide unique reactivity and potential biological activity.
Similar Compounds: Includes other pyrrolopyridines and pyridopyrimidines, which share structural similarities but differ in their functional groups and reactivity profiles.
Propriétés
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMRNCFOTBJUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)



![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)

![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2846590.png)
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
